molecular formula C20H18BrNO4 B4773623 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4773623
M. Wt: 416.3 g/mol
InChI Key: ZGVOYXYSORFYCD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as BMBPO, is a compound that has been extensively studied for its potential applications in scientific research. BMBPO belongs to the family of oxazolones and has been found to exhibit interesting biological properties that make it a promising candidate for various research applications.

Mechanism of Action

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one exerts its biological effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in scientific research. It exhibits potent biological activity and can be used at low concentrations, making it a cost-effective research tool. However, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one's potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, the use of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for cancer therapy is an area of active research.

Scientific Research Applications

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. It has also been found to exhibit antimicrobial properties and can be used as an antibacterial and antifungal agent. Additionally, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-10-25-18-12-13(8-9-17(18)24-2)11-16-20(23)26-19(22-16)14-6-4-5-7-15(14)21/h4-9,11-12H,3,10H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVOYXYSORFYCD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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